molecular formula C20H23FN2O3S B11339289 1-[(2-fluorobenzyl)sulfonyl]-N-(2-methylphenyl)piperidine-4-carboxamide

1-[(2-fluorobenzyl)sulfonyl]-N-(2-methylphenyl)piperidine-4-carboxamide

Cat. No.: B11339289
M. Wt: 390.5 g/mol
InChI Key: QJYMBACKIOCYHT-UHFFFAOYSA-N
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Description

1-[(2-FLUOROPHENYL)METHANESULFONYL]-N-(2-METHYLPHENYL)PIPERIDINE-4-CARBOXAMIDE is a synthetic compound with a complex molecular structure It is characterized by the presence of a fluorophenyl group, a methanesulfonyl group, and a piperidine ring

Preparation Methods

The synthesis of 1-[(2-FLUOROPHENYL)METHANESULFONYL]-N-(2-METHYLPHENYL)PIPERIDINE-4-CARBOXAMIDE involves multiple steps, typically starting with the preparation of the fluorophenyl and methanesulfonyl intermediates. These intermediates are then subjected to a series of reactions, including nucleophilic substitution and coupling reactions, to form the final compound. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and purity.

Chemical Reactions Analysis

1-[(2-FLUOROPHENYL)METHANESULFONYL]-N-(2-METHYLPHENYL)PIPERIDINE-4-CARBOXAMIDE undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.

Common reagents and conditions used in these reactions include solvents like dichloromethane or ethanol, and catalysts like palladium or platinum. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-[(2-FLUOROPHENYL)METHANESULFONYL]-N-(2-METHYLPHENYL)PIPERIDINE-4-CARBOXAMIDE has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: It is studied for its potential effects on biological systems, including its interactions with proteins and enzymes.

    Medicine: It is investigated for its potential therapeutic applications, such as in the development of new drugs or treatments for diseases.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of 1-[(2-FLUOROPHENYL)METHANESULFONYL]-N-(2-METHYLPHENYL)PIPERIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

1-[(2-FLUOROPHENYL)METHANESULFONYL]-N-(2-METHYLPHENYL)PIPERIDINE-4-CARBOXAMIDE can be compared with other similar compounds, such as:

    1-[(2-FLUOROPHENYL)METHANESULFONYL]-N-(2-METHOXY-5-METHYLPHENYL)PIPERIDINE-4-CARBOXAMIDE: This compound has a methoxy group instead of a methyl group, which can affect its chemical properties and reactivity.

    1-[(2-FLUOROPHENYL)METHANESULFONYL]-N-(2-CHLOROPHENYL)PIPERIDINE-4-CARBOXAMIDE: This compound has a chlorine atom instead of a methyl group, which can influence its interactions with biological targets.

Properties

Molecular Formula

C20H23FN2O3S

Molecular Weight

390.5 g/mol

IUPAC Name

1-[(2-fluorophenyl)methylsulfonyl]-N-(2-methylphenyl)piperidine-4-carboxamide

InChI

InChI=1S/C20H23FN2O3S/c1-15-6-2-5-9-19(15)22-20(24)16-10-12-23(13-11-16)27(25,26)14-17-7-3-4-8-18(17)21/h2-9,16H,10-14H2,1H3,(H,22,24)

InChI Key

QJYMBACKIOCYHT-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1NC(=O)C2CCN(CC2)S(=O)(=O)CC3=CC=CC=C3F

Origin of Product

United States

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